molecular formula C24H19ClN2O5 B12044384 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12044384
M. Wt: 450.9 g/mol
InChI Key: NTOQNZSYIVZBNJ-UHFFFAOYSA-N
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Description

2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through an etherification reaction.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the methoxy and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products include nitro derivatives and quinones.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.

    Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
  • 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Uniqueness

The uniqueness of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H19ClN2O5

Molecular Weight

450.9 g/mol

IUPAC Name

2-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C24H19ClN2O5/c1-13-9-20-22(24(28)31-13)21(17(11-26)23(27)32-20)15-5-8-18(19(10-15)29-2)30-12-14-3-6-16(25)7-4-14/h3-10,21H,12,27H2,1-2H3

InChI Key

NTOQNZSYIVZBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)O1

Origin of Product

United States

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